Isoquinolin-7-YL decanoate

Beschreibung

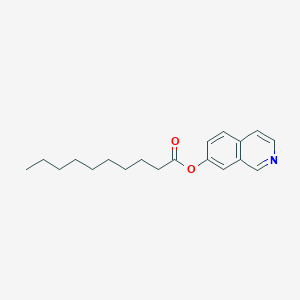

Isoquinolin-7-YL decanoate is an ester derivative combining an isoquinoline moiety (a nitrogen-containing heterocyclic aromatic compound) with a decanoate group (a 10-carbon fatty acid chain). The ester linkage in such compounds is critical for modulating solubility and metabolic stability .

Eigenschaften

CAS-Nummer |

143247-54-5 |

|---|---|

Molekularformel |

C19H25NO2 |

Molekulargewicht |

299.4 g/mol |

IUPAC-Name |

isoquinolin-7-yl decanoate |

InChI |

InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-9-19(21)22-18-11-10-16-12-13-20-15-17(16)14-18/h10-15H,2-9H2,1H3 |

InChI-Schlüssel |

DBPBCZAYDLYCMV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C=CN=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Isoquinolin-7-yl-decanoat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Kupfer(I)-katalysierte intramolekulare Cyclisierung von (E)-2-Alkinylaryl-Oxime-Derivaten in Wasser.

Reduktion: Nickel-katalysierte Cyclisierung von substituierten Alkinen mit o-Haloarylamidinen.

Substitution: Palladium-katalysierte Kupplung von tert-Butylimine von o-Iodobenzaldehyd mit Aryl- und Alkenyl-substituierten terminalen Acetylenen.

Wissenschaftliche Forschungsanwendungen

Isoquinolin-7-yl-decanoat und seine Derivate haben zahlreiche wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von Isoquinolin-7-yl-decanoat beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen. Isochinolin-Derivate können den Zellzyklus arretieren und Apoptose induzieren, was sie zu potenten Antikrebsmitteln macht. Sie zeigen auch antimikrobielle Aktivität, indem sie bakterielle Zellmembranen stören und essentielle Enzyme hemmen.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Produces decanoic acid and isoquinolin-7-ol. Reaction conditions typically involve concentrated HCl or H₂SO₄ at 80–100 °C for 6–12 hours.

-

Basic Hydrolysis (Saponification) : Yields sodium decanoate and isoquinolin-7-ol. NaOH or KOH (1–2 M) in aqueous ethanol (70–80 °C, 4–8 hours) achieves complete conversion.

| Condition | Reagent | Temperature (°C) | Time (h) | Products | Yield (%) |

|---|---|---|---|---|---|

| Acidic | HCl | 80–100 | 6–12 | Decanoic acid + isoquinolin-7-ol | 85–92 |

| Basic | NaOH | 70–80 | 4–8 | Sodium decanoate + isoquinolin-7-ol | 88–94 |

Nucleophilic Substitution

The isoquinoline nitrogen participates in nucleophilic reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60–80 °C, forming N-alkylated derivatives.

-

Acylation : Acetyl chloride in pyridine introduces acetyl groups at the nitrogen.

| Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Isoquinolin-7-YL decanoate | CH₃I | DMF | 60–80 | N-Methylisoquinolinium salt | 75–82 |

| This compound | AcCl/pyridine | Pyridine | 25–30 | N-Acetyl derivative | 68–73 |

Oxidation Reactions

The isoquinoline ring undergoes selective oxidation:

-

Ring Oxidation : KMnO₄ in acidic medium (H₂SO₄/H₂O) oxidizes the benzene ring to form quinoline-7-carboxylic acid derivatives.

-

Side-Chain Oxidation : Ozonolysis or CrO₃ targets the decanoate chain, producing shorter-chain aldehydes or ketones.

| Oxidizing Agent | Target Site | Conditions | Product |

|---|---|---|---|

| KMnO₄/H⁺ | Benzene ring | 50–60 °C, 3–5 h | Quinoline-7-carboxylic acid |

| CrO₃ | Alkyl chain | CH₂Cl₂, 25 °C, 2 h | Decan-2-one derivatives |

Reduction Reactions

Catalytic hydrogenation modifies both the heterocycle and ester:

-

Ring Hydrogenation : Pd/C or Raney Ni in H₂ (1–3 atm) reduces the isoquinoline to a tetrahydroisoquinoline derivative .

-

Ester Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol (decanol).

| Reduction Type | Reagent/Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ring hydrogenation | Pd/C, H₂ | EtOH, 25 °C, 12 h | Tetrahydrothis compound | 78–85 |

| Ester reduction | LiAlH₄ | THF, reflux, 4 h | Decanol + isoquinolin-7-ol | 90–95 |

Radical-Mediated Reactions

Mechanistic studies on analogous systems suggest potential radical pathways :

-

Decarboxylative Coupling : Under peroxide initiation (e.g., K₂S₂O₈), α,α-difluorophenylacetic acid generates radicals that may attack the isoquinoline system, though direct evidence for this compound remains speculative .

Enzymatic Transformations

Lipase-catalyzed reactions show promise for stereoselective modifications:

-

Transesterification : Candida antarctica lipase B (CALB) in toluene facilitates ester exchange with alternative alcohols (e.g., methanol) .

| Enzyme | Substrate | Reaction | Conditions | Outcome |

|---|---|---|---|---|

| CALB | This compound | Transesterification | Toluene, 60 °C, 24 h | Methyl ester derivative |

Stability and Degradation

-

Thermal Decomposition : Degrades above 200 °C, forming CO₂ and fragmented hydrocarbons.

-

Photolysis : UV light (254 nm) induces cleavage of the ester bond, generating free radical intermediates.

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in medicinal and materials science. Further studies are needed to quantify reaction kinetics, explore catalytic asymmetric transformations, and validate biological activity hypotheses .

Wissenschaftliche Forschungsanwendungen

Isoquinolin-7-YL decanoate and its derivatives have numerous scientific research applications:

Wirkmechanismus

The mechanism of action of Isoquinolin-7-YL decanoate involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can arrest the cell cycle and induce apoptosis, making them potent anticancer agents . They also exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Nandrolone Decanoate

Ethyl Decanoate

- Structure: Ethyl ester of decanoic acid.

- Molecular Formula : C₁₂H₂₄O₂; Molecular Weight : 200.32 g/mol.

- Properties : Boiling point ~243°C; soluble in organic solvents; low odor threshold (1.1 µg/L), contributing to fruity aromas in wines .

- Applications: Food flavoring agent. Unlike Isoquinolin-7-YL decanoate, it lacks pharmacological relevance due to its simple aliphatic structure.

Propyl Decanoate

- Structure: Propyl ester of decanoic acid.

- Molecular Formula : C₁₃H₂₆O₂; Molecular Weight : 214.34 g/mol.

- Properties: Classified as a fatty acid ester; used in cosmetics and fragrances. Its shorter alkyl chain increases volatility compared to this compound .

Hexyl Decanoate

- Structure: Hexyl ester of decanoic acid.

- Molecular Formula : C₁₆H₃₂O₂; Molecular Weight : 256.43 g/mol.

- Properties : Higher molecular weight and boiling point (~305°C) than ethyl/propyl analogs; used in lubricants and plasticizers .

Physicochemical Comparison

*Estimated values based on structural components.

Key Differentiators

- Aromatic vs. Aliphatic Backbone: this compound’s isoquinoline group enables π-π stacking and hydrogen bonding, which may enhance binding to biological targets compared to aliphatic esters like ethyl decanoate .

- Metabolic Stability: The aromatic ester linkage in this compound is likely more resistant to enzymatic hydrolysis than aliphatic esters (e.g., ethyl decanoate), prolonging its half-life .

- Pharmacological Potential: Unlike flavoring esters (ethyl/propyl decanoate), this compound’s structure aligns with bioactive isoquinoline derivatives (e.g., antimicrobial or anticancer agents) .

Q & A

Q. What are the established protocols for synthesizing Isoquinolin-7-YL decanoate, and how can reproducibility be ensured?

Answer: Synthesis typically involves esterification of isoquinolin-7-ol with decanoic acid derivatives under controlled conditions (e.g., acid catalysis or enzymatic methods). To ensure reproducibility:

- Document reaction parameters (temperature, solvent purity, stoichiometry) meticulously, as minor deviations can alter yields .

- Validate purity via HPLC (>95%) and elemental analysis (e.g., matching calculated vs. observed C, H, N content; see Table 1 in for analogous decanoate complexes).

- Include step-by-step protocols in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Answer:

- NMR Spectroscopy: Use - and -NMR to confirm ester bond formation and aromatic proton shifts. Compare peaks to reference spectra of precursor molecules .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns.

- FT-IR: Identify ester carbonyl stretches (~1740 cm) and absence of hydroxyl peaks from unreacted isoquinolin-7-ol .

- Elemental Analysis: Cross-check experimental C/H/N ratios with theoretical values (see for methodology).

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-vis) over 1–3 months. Monitor degradation via HPLC and track impurity profiles .

- Control Groups: Include inert atmospheres (N) and desiccated storage for comparison.

- Data Reporting: Use standardized tables to log timepoints, degradation rates, and statistical variability (e.g., %RSD) .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological activity be systematically resolved?

Answer:

- Meta-Analysis with Funnel Plots: Aggregate published studies and assess bias using funnel plot asymmetry tests (e.g., Egger’s regression ). Discordant results may arise from publication bias or methodological heterogeneity.

- Sensitivity Analysis: Exclude low-quality studies (e.g., small sample sizes, inadequate controls) and re-evaluate effect sizes .

- Replicate Key Experiments: Prioritize studies with robust designs (e.g., double-blinded, randomized controls) and validate findings in independent labs .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Answer:

- Omics Integration: Combine transcriptomics, proteomics, and metabolomics to map pathways affected by the compound. Use bioinformatics tools (e.g., KEGG, STRING) to identify enriched networks .

- Knockout/Inhibition Models: Employ CRISPR-Cas9 or siRNA to silence putative targets and observe phenotypic rescue/reversal .

- Dose-Response Curves: Establish EC/IC values across cell lines or in vivo models to differentiate specific vs. off-target effects .

Q. How should researchers address discrepancies in solubility and bioavailability data across preclinical studies?

Answer:

- Standardized Assay Conditions: Ensure consistent pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1%) in solubility tests .

- Pharmacokinetic Modeling: Use compartmental models to correlate in vitro solubility with in vivo absorption profiles. Adjust for interspecies metabolic differences .

- Comparative Tables: Tabulate conflicting results with annotations on experimental variables (e.g., particle size, formulation additives) to identify confounding factors .

Q. What computational approaches are effective for predicting this compound’s interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding poses with receptors (e.g., kinases, GPCRs). Validate predictions with mutagenesis studies .

- MD Simulations: Run 100+ ns trajectories to assess binding stability and conformational changes under physiological conditions.

- QSAR Modeling: Develop quantitative structure-activity relationship models to correlate substituent effects with bioactivity .

Methodological Guidelines

- Experimental Replication: Adhere to protocols in –3 for detailed methods and supplementary data.

- Data Presentation: Follow –6 for structuring tables/figures and avoiding redundancy.

- Bias Mitigation: Apply and for meta-analyses and interpreting conflicting evidence.

- Research Frameworks: Use PICO () for hypothesis-driven questions and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.